N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine
Description
N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine is a spirocyclic compound featuring a benzopyran backbone fused with a second heterocyclic ring at the 2-position, forming a rigid spiro junction. The molecule includes two benzyl groups attached to the amine at the 7-position and an isopropyl substituent at the 3'-position of the spiro system. This structural complexity confers unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis or materials science .
Properties
CAS No. |
68589-67-3 |
|---|---|
Molecular Formula |
C34H31NO2 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N,N-dibenzyl-3'-propan-2-yl-2,2'-spirobi[chromene]-7-amine |
InChI |
InChI=1S/C34H31NO2/c1-25(2)31-21-29-15-9-10-16-32(29)36-34(31)20-19-28-17-18-30(22-33(28)37-34)35(23-26-11-5-3-6-12-26)24-27-13-7-4-8-14-27/h3-22,25H,23-24H2,1-2H3 |
InChI Key |
WUAHZVGJWCSXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with isopropyl-substituted benzopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Effects
Research indicates that compounds structurally related to N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine exhibit significant neuroprotective properties. For instance, similar compounds have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for managing Alzheimer’s disease. These compounds can prevent the aggregation of β-amyloid peptides, a hallmark of Alzheimer’s pathology, thereby offering dual benefits as both AChE inhibitors and neuroprotective agents .
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Certain derivatives have demonstrated the ability to inhibit nitric oxide production in activated macrophages, suggesting potential applications in treating inflammatory diseases. For example, derivatives of 3-phenylcoumarins have shown promising results in reducing inflammation markers in vitro .
Antimicrobial Activity
1. Antibacterial Properties
This compound and its analogs have been evaluated for their antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These studies indicate that certain derivatives possess significant antibacterial effects comparable to standard antibiotics .
2. Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity against Candida species and other fungi. This broad-spectrum antimicrobial activity highlights the compound's potential for developing new therapeutic agents .
Case Studies
Case Study 1: Neuroprotection in Alzheimer’s Models
A study evaluating the neuroprotective effects of a related compound demonstrated that it significantly reduced Aβ42-induced cytotoxicity in neuronal cell lines. The compound inhibited Aβ42 aggregation by 44% at a concentration of 100 µM and protected cells from oxidative stress induced by hydrogen peroxide . This suggests potential applications in Alzheimer’s treatment protocols.
Case Study 2: Anti-inflammatory Effects
In experiments involving lipopolysaccharide-stimulated RAW264.7 macrophages, compounds derived from the spirobi[2H-1-benzopyran] scaffold exhibited IC50 values for nitric oxide production inhibition ranging from 6.9 µM to 15 µM. These findings support the potential use of these compounds as anti-inflammatory agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural and molecular parameters of N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine with analogous spiro compounds:
Key Observations:
- Substituent Effects: The isopropyl group in the target compound introduces moderate steric bulk compared to the smaller methyl group (C₃₂H₂₇NO₂) and the bulkier 2-methylpropyl (C₃₅H₃₃NO₂) .
- Molecular Weight :
- Larger substituents (e.g., 2-methylpropyl) increase molar mass, which may affect solubility and diffusion properties in reaction media .
Biological Activity
N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a complex spirocyclic structure that contributes to its unique biological properties. The presence of the dibenzyl and isopropyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Acetylcholinesterase (AChE) Inhibition : Compounds structurally related to this compound have shown significant AChE inhibition. For example, derivatives of similar coumarin structures demonstrated IC50 values as low as 0.09 μM against AChE, suggesting that modifications in the benzamide group can enhance inhibitory potency .
- Neuroprotective Effects : The compound exhibits neuroprotective properties by preventing oxidative stress-induced damage in neuronal cells. In vitro studies have highlighted its ability to protect rat pheochromocytoma (PC12) cells from hydrogen peroxide-induced cytotoxicity in a dose-dependent manner .
- Antioxidant Activity : The spirobi[2H-1-benzopyran] scaffold is associated with antioxidant activities, which are critical for mitigating oxidative stress in various pathological conditions, including neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound and related compounds:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| AChE Inhibition | AChE | 0.09 μM | |
| Neuroprotection | PC12 Cells | Dose-dependent | |
| Antioxidant Activity | ROS Scavenging | - | |
| β-Amyloid Aggregation Inhibition | β-Amyloid | 44% at 100 μM |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Alzheimer's Disease Models : In a study investigating multitarget compounds for Alzheimer's disease treatment, derivatives with similar structural features were evaluated for their ability to inhibit AChE and β-secretase (BACE-1). These compounds demonstrated promising results in reducing amyloid plaque formation and improving cognitive function in animal models .
- Neurogenic Properties : Another study highlighted the neurogenic potential of compounds with the spirobi[2H-benzopyran] structure, indicating their effectiveness in promoting neuronal survival and differentiation in vitro. This suggests potential applications in regenerative medicine and neuroprotection strategies .
- Oxidative Stress Mitigation : Research has also focused on the antioxidant capacity of these compounds, showing that they can significantly reduce intracellular reactive oxygen species (ROS) levels, thereby protecting against oxidative damage linked to various neurodegenerative disorders .
Q & A
[Basic] How can the molecular structure of N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine be elucidated using spectroscopic methods?
Methodological Answer:
Structural elucidation requires a combination of advanced spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Use 1D H and C NMR to identify proton environments and carbon frameworks. 2D techniques (e.g., COSY, HSQC, HMBC) resolve connectivity and spatial arrangements, particularly for the spirobi[bicyclic] system and isopropyl substituent .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and spiro-conformation, single-crystal X-ray diffraction is recommended .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular formula and fragmentation patterns, distinguishing isomeric byproducts .
[Advanced] What experimental design strategies optimize the synthesis of this compound?
Methodological Answer:
Statistical Design of Experiments (DoE) minimizes trial-and-error approaches:
- Fractional Factorial Design: Screen critical variables (e.g., temperature, solvent polarity, catalyst loading) to identify significant factors affecting yield and purity. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Solvent (Dielectric) | Toluene | DMF |
| Catalyst (mol%) | 5 | 15 |
- Response Surface Methodology (RSM): Optimize interactions between factors (e.g., solvent-catalyst synergy) to maximize spirobi[bicyclic] ring closure efficiency .
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
[Advanced] How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from dynamic conformational changes or impurities:
- Variable-Temperature NMR: Probe temperature-dependent shifts to identify fluxional behavior in the spirobi[bicyclic] system .
- Computational Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G*) to validate assignments .
- Chromatographic Purification: Employ preparative HPLC to isolate stereoisomers or byproducts contributing to spectral noise .
[Advanced] What computational approaches model the reaction mechanisms of spirobi[bicyclic] formation?
Methodological Answer:
Quantum chemical methods provide mechanistic insights:
- Reaction Path Search: Use the Artificial Force Induced Reaction (AFIR) method to identify transition states and intermediates in spirobi[bicyclic] cyclization .
- Solvent Effects Modeling: Apply the polarizable continuum model (PCM) to simulate solvent interactions during ring closure .
- Kinetic Monte Carlo (KMC): Predict dominant reaction pathways under varying conditions (e.g., solvent, catalyst) .
[Advanced] How should pharmacological activity assessments be designed for this compound?
Methodological Answer:
Prioritize target-specific assays and in vivo models:
- Enzyme Inhibition Assays: Test affinity for cytochrome P450 isoforms or kinases using fluorescence-based kinetic assays (e.g., Förster Resonance Energy Transfer) .
- In Vivo Neuropharmacology: Employ rodent models to evaluate blood-brain barrier penetration and behavioral effects (e.g., forced swim test for antidepressant activity) .
- Metabolite Profiling: Use LC-MS/MS to identify phase I/II metabolites and assess metabolic stability .
[Advanced] What methodologies assess the compound’s stability under varying physicochemical conditions?
Methodological Answer:
Stability studies require controlled stress testing:
- Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., benzopyran ring oxidation) .
- pH-Rate Profiling: Measure degradation kinetics in buffers (pH 1–12) to assess acid/base sensitivity .
- Isothermal Calorimetry (ITC): Quantify thermodynamic stability of the spirobi[bicyclic] conformation .
[Advanced] How does the spirobi[bicyclic] conformation influence photophysical or catalytic properties?
Methodological Answer:
Conformational analysis links structure to function:
- Time-Dependent DFT (TD-DFT): Predict UV-Vis absorption spectra and excited-state behavior (e.g., charge transfer in benzopyran moieties) .
- X-ray Absorption Spectroscopy (XAS): Probe ligand coordination geometry in catalytic applications (e.g., metal-organic frameworks) .
- Dynamic Light Scattering (DLS): Monitor aggregation behavior under irradiation to assess photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
